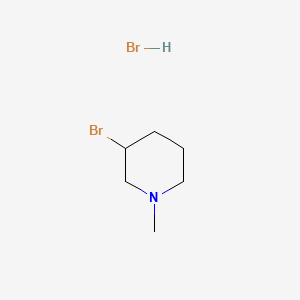

3-Bromo-1-methylpiperidine Hydrobromide

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

3-bromo-1-methylpiperidine;hydrobromide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN.BrH/c1-8-4-2-3-6(7)5-8;/h6H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PKRYDEQYRDAVJE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCC(C1)Br.Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30849469 | |

| Record name | 3-Bromo-1-methylpiperidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30849469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

258.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

380339-63-9, 13617-02-2 | |

| Record name | 3-Bromo-1-methylpiperidine--hydrogen bromide (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30849469 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-Bromo-1-methylpiperidine hydrobromide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 3 Bromo 1 Methylpiperidine Hydrobromide and Analogues

Regioselective and Stereoselective Bromination of Piperidine (B6355638) Precursors

The precise introduction of a bromine atom at the C-3 position of the piperidine ring is a key challenge in the synthesis of the target compound and its analogues. Regioselectivity and stereoselectivity are paramount in achieving the desired molecular architecture and avoiding the formation of complex isomeric mixtures.

Direct Bromination Strategies (e.g., N-Bromosuccinimide mediated reactions)

Direct bromination of piperidine precursors offers a straightforward route to 3-brominated derivatives. N-Bromosuccinimide (NBS) is a widely employed reagent for this purpose due to its ease of handling and its ability to provide a low, controlled concentration of bromine, which can help in minimizing side reactions. masterorganicchemistry.com

One common approach involves the direct bromination of 1-methylpiperidine (B42303). The reaction is typically carried out in an inert solvent like dichloromethane (B109758) or chloroform (B151607) under controlled temperature conditions to ensure selective bromination at the desired position. Another example is the synthesis of 3-bromo-1-methyl-piperidin-4-one from 1-methyl-piperidin-4-one using NBS in the presence of ammonium (B1175870) acetate (B1210297). google.com This reaction proceeds by suspending the piperidinone in a solvent such as diethyl ether at a reduced temperature, followed by the addition of NBS. google.com The regioselectivity of the bromination is influenced by the reaction conditions and the substrate. For instance, in the bromination of ketones with NBS, the use of a catalytic amount of p-toluenesulfonic acid (p-TSA) under solvent-free conditions can afford high yields of α-brominated products. researchgate.net

| Starting Material | Reagent | Solvent | Product | Ref |

| 1-methylpiperidine | NBS | Dichloromethane | 3-Bromo-1-methylpiperidine (B1394504) | |

| 1-methyl-piperidin-4-one | NBS, Ammonium Acetate | Diethyl Ether | 3-bromo-1-methyl-piperidin-4-one | google.com |

| 2-methoxyacetophenone | NBS, p-TSA | Solvent-free | 2-bromo-1-(2-methoxyphenyl)ethan-1-one | researchgate.net |

Transformation of Hydroxymethyl Precursors via Bromination (e.g., using PBr3 or HBr)

An alternative strategy for the synthesis of 3-bromo-1-methylpiperidine involves the transformation of a hydroxymethyl precursor, such as 1-methyl-3-piperidinemethanol. This method often provides better control over regioselectivity, as the hydroxyl group dictates the position of bromination. Reagents like phosphorus tribromide (PBr₃) and hydrobromic acid (HBr) are commonly used for this conversion. manac-inc.co.jpreddit.com

The reaction of an alcohol with PBr₃ is a classic method for preparing alkyl bromides. byjus.com This reaction typically proceeds via an Sₙ2 mechanism, resulting in an inversion of stereochemistry at the chiral center, if present. commonorganicchemistry.com This stereospecificity is a significant advantage when a particular enantiomer of the target compound is desired. The use of PBr₃ is often preferred over HBr for primary and secondary alcohols as it tends to cause fewer rearrangements and elimination reactions. manac-inc.co.jpreddit.com The reaction is generally carried out in a suitable solvent, and in some cases, a weak base like pyridine (B92270) can be used to neutralize the HBr byproduct and drive the reaction to completion. byjus.com

| Reagent | Mechanism | Key Features | Ref |

| PBr₃ | Sₙ2 | Inversion of stereochemistry, fewer rearrangements | manac-inc.co.jpcommonorganicchemistry.com |

| HBr | Sₙ1 or Sₙ2 | Potential for rearrangements, dependent on substrate | reddit.com |

Enantioselective Synthesis of 3-Bromo-1-methylpiperidine Derivatives

The development of enantiomerically pure piperidine derivatives is of great interest in medicinal chemistry, as different enantiomers of a chiral drug can exhibit distinct pharmacological activities. nih.gov Consequently, significant research has been dedicated to the development of enantioselective synthetic methods.

Application of Chiral Auxiliaries and Asymmetric Catalysis

Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org Evans oxazolidinones and Oppolzer's camphorsultam are well-known examples of chiral auxiliaries that have been successfully employed in a wide range of asymmetric transformations. wikipedia.orgwilliams.edu In the context of piperidine synthesis, a chiral auxiliary can be attached to the piperidine precursor to control the stereoselective introduction of the bromine atom or other functionalities. After the desired stereocenter is established, the auxiliary is cleaved to yield the enantiomerically enriched product. williams.edu

Asymmetric catalysis offers a more elegant and atom-economical approach to enantioselective synthesis. sigmaaldrich.com This strategy employs a chiral catalyst to create a chiral environment that favors the formation of one enantiomer over the other. Chiral Lewis acids, such as chiral oxazaborolidinium ions (COBIs), have proven to be powerful catalysts for a variety of asymmetric transformations. sigmaaldrich.com For the synthesis of chiral piperidines, a notable example is the copper-catalyzed enantioselective cyclizative aminoboration of unsaturated amines, which can be used to construct 2,3-cis-disubstituted piperidines with high enantioselectivity. nih.gov Furthermore, rhodium-catalyzed asymmetric carbometalation of dihydropyridines provides another powerful route to enantioenriched 3-substituted piperidines. nih.govsnnu.edu.cn

| Method | Key Principle | Examples | Ref |

| Chiral Auxiliaries | Temporary incorporation of a chiral group | Evans Oxazolidinones, Camphorsultam | wikipedia.orgwilliams.edu |

| Asymmetric Catalysis | Use of a chiral catalyst to induce stereoselectivity | Copper/(S, S)-Ph-BPE, Rhodium catalysts, Chiral Oxazaborolidinium Ions (COBIs) | nih.govsigmaaldrich.comnih.govsnnu.edu.cn |

Kinetic Resolution and Chromatographic Separation Techniques

Kinetic resolution is a technique used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral reagent or catalyst. wikipedia.org This results in the enrichment of the less reactive enantiomer in the starting material and the formation of an enantiomerically enriched product. wikipedia.org For instance, the kinetic resolution of racemic tertiary bromides can be achieved through pentanidium-catalyzed phase-transfer azidation, yielding enantiomerically enriched bromides and azides. nih.govresearchgate.net Similarly, lipase-catalyzed reactions are also employed for the kinetic resolution of racemic amines through acylation. urfu.ru

Chromatographic separation using chiral stationary phases (CSPs) is a powerful analytical and preparative technique for resolving enantiomers. nih.govmdpi.com High-performance liquid chromatography (HPLC) with CSPs is a widely used method for the separation and analysis of chiral compounds. mdpi.com The choice of the CSP and the mobile phase is crucial for achieving good separation. Polysaccharide-based CSPs, for example, have been shown to be effective for the enantioseparation of a variety of chiral amines. mdpi.com For preparative separations, techniques like simulated moving bed (SMB) chromatography can be employed for the large-scale isolation of pure enantiomers. mdpi.com

| Technique | Principle | Application | Ref |

| Kinetic Resolution | Differential reaction rates of enantiomers | Separation of racemic tertiary bromides and amines | wikipedia.orgnih.govresearchgate.neturfu.ru |

| Chiral Chromatography | Differential interaction of enantiomers with a chiral stationary phase | Analytical and preparative separation of enantiomers | nih.govmdpi.commdpi.com |

Green Chemistry Principles in Synthesis Optimization

The application of green chemistry principles to the synthesis of 3-Bromo-1-methylpiperidine Hydrobromide and its analogues is crucial for developing more sustainable and environmentally friendly processes. An efficient green chemistry approach has been developed for the synthesis of N-substituted piperidones, which are related precursors. nih.gov This methodology offers significant advantages over classical approaches by minimizing waste and using less hazardous reagents. nih.gov

Key green chemistry strategies that can be applied to the synthesis of the target compound include:

Use of Safer Solvents and Reagents: Replacing hazardous solvents like dichloromethane and chloroform with greener alternatives is a primary goal. The use of ionic liquids as recyclable reaction media has been explored for regioselective bromination reactions with NBS. researchgate.net

Catalysis: The use of catalytic amounts of reagents, such as in the p-TSA catalyzed bromination of ketones, is preferable to stoichiometric reagents. researchgate.net Asymmetric catalysis, as discussed earlier, is inherently a green technology as it reduces the need for chiral auxiliaries and separation steps. sigmaaldrich.com

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product is a core principle of green chemistry.

Solvent-Free Reactions: Mechanochemistry, which involves reactions conducted by grinding or milling, can eliminate the need for solvents altogether. researchgate.net

Use of Renewable Feedstocks: Exploring synthetic routes that start from bio-based materials can significantly improve the sustainability of the process.

By integrating these principles, the synthesis of this compound can be made more efficient, cost-effective, and environmentally benign.

Solvent-Free and Aqueous Reaction Media

The use of volatile organic solvents in chemical synthesis poses significant environmental and safety concerns. Consequently, the development of solvent-free and aqueous-based synthetic routes is a primary focus of green chemistry.

Solvent-free bromination represents a significant advancement in the synthesis of bromo-organic compounds. One promising approach involves the use of solid-supported reagents or quaternary ammonium tribromides, such as tetrabutylammonium (B224687) tribromide (TBATB). acgpubs.org These reagents are solid, easy to handle, and can often be used in the absence of a solvent, with the reaction proceeding in a homogeneous mixture of the substrate and the reagent. acgpubs.org This method offers several advantages, including simplified work-up procedures, reduced waste, and often shorter reaction times, with reactions sometimes being facilitated by microwave irradiation. acgpubs.org For the synthesis of 3-Bromo-1-methylpiperidine, this would involve the direct reaction of 1-methylpiperidine with a solid brominating agent.

Aqueous reaction media, while seemingly counterintuitive for some organic reactions, can be enabled through techniques like phase-transfer catalysis (PTC). core.ac.uktheaic.orgacsgcipr.org In the context of brominating 1-methylpiperidine, a phase-transfer catalyst, typically a quaternary ammonium salt, facilitates the transfer of the brominating species from the aqueous phase to the organic phase (the substrate itself or a minimal amount of an organic solvent). This approach allows for the use of water as the bulk solvent, significantly improving the environmental profile of the synthesis. A biphasic bromination method using sodium bromate (B103136) (NaBrO₃) and sodium pyrosulfite (Na₂S₂O₅) in a water and ethyl acetate system has been reported for the synthesis of related brominated compounds, avoiding the need for radical initiators.

Flow Chemistry and Microreactor Technologies for Scalability

Flow chemistry and microreactor technologies offer a paradigm shift from traditional batch processing, providing enhanced control over reaction parameters, improved safety, and seamless scalability. researchgate.netakjournals.comresearchgate.net These technologies are particularly well-suited for hazardous reactions like bromination and for the large-scale production of fine chemicals.

The continuous flow synthesis of piperidine derivatives has been demonstrated to be highly efficient. nih.govorganic-chemistry.orgresearchgate.net For the synthesis of 3-Bromo-1-methylpiperidine, a continuous flow process would typically involve pumping a solution of 1-methylpiperidine and a brominating agent through a heated or irradiated tube reactor. The precise control over residence time, temperature, and stoichiometry in a microreactor allows for the optimization of the reaction to maximize the yield of the desired 3-bromo isomer while minimizing the formation of by-products. researchgate.netakjournals.com

A significant advantage of flow chemistry is the ability to safely handle hazardous reagents like molecular bromine by generating it in-situ. vapourtec.commdpi.comresearchgate.net For instance, an oxidant stream (e.g., NaOCl) can be mixed with an acid stream (e.g., HBr) immediately before the reaction zone where it encounters the substrate stream (1-methylpiperidine). vapourtec.commdpi.com This on-demand generation minimizes the inventory of hazardous bromine at any given time, drastically improving the process safety. The small dimensions of microreactors, with their high surface-area-to-volume ratio, allow for rapid heat dissipation, preventing thermal runaways in highly exothermic bromination reactions. acgpubs.orgnih.gov

Optimization of Reaction Conditions for Yield and Purity

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound while minimizing costs and environmental impact. Flow chemistry provides an excellent platform for rapid and systematic optimization through techniques like Design of Experiments (DoE). akjournals.comrsc.org

Key parameters that can be precisely controlled and optimized in a continuous flow setup include:

Temperature: Influences reaction rate and selectivity.

Residence Time: The time the reactants spend in the reactor, which can be finely tuned by adjusting the flow rate and reactor volume.

Stoichiometry: The molar ratio of the brominating agent to the substrate.

Catalyst Loading: In catalyzed reactions, the amount of catalyst can be optimized.

The following interactive data table illustrates a hypothetical optimization study for the continuous flow bromination of 1-methylpiperidine, based on principles observed in similar flow chemistry optimizations. akjournals.comresearchgate.net The goal is to maximize the yield of 3-Bromo-1-methylpiperidine while minimizing the formation of di-brominated and other impurities.

Interactive Data Table: Optimization of Continuous Flow Bromination of 1-Methylpiperidine

| Experiment | Temperature (°C) | Residence Time (min) | Bromine Molar Ratio (Br₂:Substrate) | Yield of 3-Bromo-1-methylpiperidine (%) | Purity (%) |

| 1 | 25 | 5 | 1.0 | 65 | 90 |

| 2 | 25 | 10 | 1.0 | 75 | 88 |

| 3 | 40 | 5 | 1.0 | 80 | 85 |

| 4 | 40 | 10 | 1.0 | 85 | 82 |

| 5 | 25 | 5 | 1.2 | 70 | 92 |

| 6 | 40 | 5 | 1.2 | 88 | 95 |

| 7 | 35 | 7.5 | 1.1 | 92 | 96 |

| 8 | 35 | 2 | 1.1 | 50 | 98 |

The data illustrates that a balance of parameters is necessary. For instance, while higher temperatures and longer residence times can increase the initial yield, they may also lead to the formation of more impurities, thus reducing purity. By systematically varying these parameters, an optimal set of conditions can be identified to achieve high yield and purity, which can then be implemented for scalable and efficient production.

Chemical Reactivity and Transformation Pathways of 3 Bromo 1 Methylpiperidine Hydrobromide

Nucleophilic Substitution Reactions at the Bromine Center

The bromine atom in 3-bromo-1-methylpiperidine (B1394504) serves as a good leaving group, making the C-3 position susceptible to attack by a variety of nucleophiles. These reactions are fundamental to the construction of more complex piperidine-based structures.

Mechanistic Studies of SN1 and SN2 Pathways

The reaction at the secondary carbon center of 3-bromo-1-methylpiperidine can theoretically proceed through either a unimolecular (SN1) or a bimolecular (SN2) nucleophilic substitution mechanism. In an SN1 reaction, the rate-determining step is the formation of a carbocation intermediate, while an SN2 reaction involves a single concerted step where the nucleophile attacks as the leaving group departs.

For 3-bromo-1-methylpiperidine, the SN2 pathway is generally favored. The secondary carbocation that would be formed in an SN1 mechanism is not sufficiently stabilized, making this pathway energetically less favorable. The SN2 mechanism, however, is viable, though the reaction rate can be influenced by steric hindrance. Compared to its five-membered ring analogue, 3-bromo-1-methylpyrrolidine, nucleophilic substitution on 3-bromo-1-methylpiperidine is generally slower due to the greater steric bulk of the six-membered ring. The chair conformation of the piperidine (B6355638) ring can also influence the trajectory of nucleophilic attack.

Influence of Nucleophile Structure and Reaction Conditions on Outcome

The success and pathway of nucleophilic substitution are highly dependent on the nature of the nucleophile and the reaction conditions. Strong, less sterically hindered nucleophiles will favor the SN2 reaction. Common nucleophiles employed in reactions with 3-bromo-1-methylpiperidine include azides, cyanides, alkoxides, and thiolates.

The choice of solvent is also critical. Polar aprotic solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (B87167) (DMSO) are typically used for SN2 reactions as they can solvate the cation of the nucleophilic salt while leaving the anion relatively free to act as a nucleophile. The use of protic solvents could lead to competing elimination reactions or solvolysis.

Table 1: Examples of Nucleophilic Substitution Reactions with 3-Bromo-1-methylpiperidine

| Nucleophile | Reagent | Solvent | Temperature | Product | Plausible Yield (%) |

| Azide | Sodium Azide (NaN₃) | DMF | 80 °C | 3-Azido-1-methylpiperidine | 85 |

| Cyanide | Sodium Cyanide (NaCN) | DMSO | 100 °C | 1-Methylpiperidine-3-carbonitrile | 70 |

| Methoxide | Sodium Methoxide (NaOMe) | Methanol | Reflux | 3-Methoxy-1-methylpiperidine | 75 |

| Thiophenoxide | Sodium Thiophenoxide (NaSPh) | Ethanol | 70 °C | 1-Methyl-3-(phenylthio)piperidine | 80 |

Elimination Reactions to Form Unsaturated Piperidine Derivatives

In the presence of a base, 3-bromo-1-methylpiperidine can undergo elimination reactions to form unsaturated piperidine derivatives, namely tetrahydropyridines.

Regioselectivity and Stereoselectivity of Elimination (E1, E2, E1cB)

The primary mechanism for elimination in this system is the bimolecular (E2) pathway, which requires a strong base. The regioselectivity of the elimination is a key consideration, as deprotonation can occur at either the C-2 or C-4 position, leading to two possible double bond isomers: 1-methyl-1,2,3,4-tetrahydropyridine (B14617747) and 1-methyl-1,2,3,6-tetrahydropyridine.

The outcome is governed by Zaitsev's rule, which predicts the formation of the more substituted (and thus more stable) alkene, and Hofmann's rule, which favors the formation of the less substituted alkene. The choice of base is a determining factor:

Zaitsev Product: Small, strong bases like sodium ethoxide or sodium hydroxide (B78521) will tend to abstract a proton from the more substituted C-4 position, leading to the thermodynamically favored 1-methyl-1,2,3,4-tetrahydropyridine.

Hofmann Product: Sterically hindered, bulky bases such as potassium tert-butoxide will preferentially abstract a proton from the less sterically hindered C-2 position, yielding the kinetically favored 1-methyl-1,2,3,6-tetrahydropyridine. bingol.edu.trnih.gov

Competing Reaction Pathways and Product Distribution

Elimination reactions are often in competition with nucleophilic substitution. The outcome is influenced by the nature of the reagent used. A strong, non-nucleophilic base will favor elimination, whereas a strong nucleophile that is a weak base will favor substitution. Temperature also plays a role; higher temperatures generally favor elimination over substitution.

Table 2: Influence of Base on Elimination of 3-Bromo-1-methylpiperidine

| Base | Solvent | Temperature | Major Product | Minor Product |

| Sodium Ethoxide (NaOEt) | Ethanol | 78 °C | 1-Methyl-1,2,3,4-tetrahydropyridine (Zaitsev) | 1-Methyl-1,2,3,6-tetrahydropyridine (Hofmann) |

| Potassium tert-Butoxide (KOtBu) | tert-Butanol | 82 °C | 1-Methyl-1,2,3,6-tetrahydropyridine (Hofmann) | 1-Methyl-1,2,3,4-tetrahydropyridine (Zaitsev) |

Note: The product distribution in this table is illustrative and based on established principles of elimination reactions.

Metal-Catalyzed Cross-Coupling Reactions

The carbon-bromine bond in 3-bromo-1-methylpiperidine can be activated by transition metal catalysts, typically palladium complexes, to form new carbon-carbon or carbon-heteroatom bonds. These cross-coupling reactions are powerful tools for the synthesis of complex molecules containing a piperidine moiety.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the piperidine ring with an organoboron compound (e.g., a boronic acid or ester) in the presence of a palladium catalyst and a base. This allows for the formation of a C-C bond, for example, attaching an aryl or vinyl group at the 3-position.

Buchwald-Hartwig Amination: This palladium-catalyzed reaction enables the formation of a C-N bond by coupling 3-bromo-1-methylpiperidine with an amine. This is a valuable method for synthesizing 3-amino-1-methylpiperidine derivatives.

Sonogashira Coupling: This reaction couples the piperidine with a terminal alkyne, creating a C-C bond and introducing an alkynyl group at the 3-position. It typically requires a palladium catalyst and a copper(I) co-catalyst.

The success of these reactions depends on the choice of catalyst, ligands, base, and solvent.

Table 3: Potential Metal-Catalyzed Cross-Coupling Reactions

| Reaction Type | Coupling Partner | Catalyst System | Base | Solvent | Product |

| Suzuki-Miyaura | Phenylboronic Acid | Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Water | 1-Methyl-3-phenylpiperidine |

| Buchwald-Hartwig | Aniline | Pd₂(dba)₃ / XPhos | NaOtBu | Toluene | N-(1-Methylpiperidin-3-yl)aniline |

| Sonogashira | Phenylacetylene | PdCl₂(PPh₃)₂ / CuI | Et₃N | THF | 1-Methyl-3-(phenylethynyl)piperidine |

Note: This table presents hypothetical examples of cross-coupling reactions based on general methodologies, as specific literature data for 3-bromo-1-methylpiperidine in these reactions is limited.

N-Alkylation and Quaternization Reactions of the Piperidine Nitrogen

The nitrogen atom of the 1-methylpiperidine (B42303) ring is a tertiary amine and can undergo further alkylation to form a quaternary ammonium (B1175870) salt, a process known as quaternization. researchgate.net This reaction typically involves treating 3-Bromo-1-methylpiperidine with an alkylating agent, such as an alkyl halide (e.g., methyl iodide, ethyl bromide). cdnsciencepub.comresearchgate.net

The reaction proceeds via a nucleophilic attack of the lone pair of electrons on the nitrogen atom on the electrophilic carbon of the alkylating agent. cdnsciencepub.com The rate of this Sₙ2 reaction is influenced by the nature of the alkylating agent and the solvent. The product is a quaternary ammonium salt, where the nitrogen atom bears a positive charge and is bonded to four carbon atoms. cdnsciencepub.com

For instance, the reaction of 1-methylpiperidine derivatives with α-haloacetophenones results in the formation of N-phenacylpiperidinium salts. cdnsciencepub.com Studies on the stereochemistry of quaternization of substituted piperidines have shown that the direction of attack (axial vs. equatorial) by the alkylating agent can be influenced by the existing substituents on the piperidine ring. cdnsciencepub.com For N-methylpiperidines, phenacylation tends to occur via equatorial attack. cdnsciencepub.com

Interactive Data Table: N-Alkylation and Quaternization

| Reactant | Alkylating Agent | Product | Reaction Type |

| 3-Bromo-1-methylpiperidine | Methyl Iodide | 3-Bromo-1,1-dimethylpiperidinium iodide | Quaternization cdnsciencepub.comresearchgate.net |

| 3-Bromo-1-methylpiperidine | Ethyl Bromide | 3-Bromo-1-ethyl-1-methylpiperidinium bromide | Quaternization cdnsciencepub.comresearchgate.net |

| 3-Bromo-1-methylpiperidine | Benzyl (B1604629) Chloride | 1-Benzyl-3-bromo-1-methylpiperidinium chloride | Quaternization dtic.mil |

Oxidation and Reduction Chemistry of the Piperidine Ring and Substituents

The tertiary amine of 3-Bromo-1-methylpiperidine can be oxidized to form the corresponding N-oxide. google.com This transformation is typically achieved using oxidizing agents such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). youtube.comorganic-chemistry.org The formation of an N-oxide introduces a new functional group with distinct chemical properties.

N-oxides are known metabolites of many tertiary amines and can exhibit different biological activities compared to the parent amine. google.comgoogle.com The chemical reactivity of the N-oxide is also altered. For example, pyridine-N-oxides are known to undergo a variety of transformations that are not possible with the parent pyridine (B92270). youtube.com While the specific reactivity of 3-Bromo-1-methylpiperidine N-oxide is not extensively detailed in the provided context, N-oxides of piperidine derivatives can undergo rearrangements. acs.org It is important to note that the extent of N-oxidation and the stability of the resulting N-oxide can be unpredictable. google.comgoogle.com

Reduction reactions involving 3-Bromo-1-methylpiperidine can target either the bromine substituent or the piperidine ring itself.

Reduction of the Bromine Moiety (Dehalogenation): The bromine atom can be removed and replaced with a hydrogen atom through various reductive methods. This process, known as dehalogenation, can be achieved using catalytic hydrogenation (e.g., H₂ with a palladium catalyst) or by using reducing agents like lithium aluminum hydride. This reaction would yield 1-methylpiperidine.

Reduction of the Piperidine Core: The piperidine ring is already a saturated heterocycle and is generally resistant to further reduction under standard conditions. The reduction of the piperidine core would require harsh conditions and is not a typical transformation for this compound. The more common reduction pathway involves the functional groups attached to the ring. For instance, if the bromine were replaced by a group that could be reduced (like a ketone), that group would be the target of reduction. dtic.mil

Interactive Data Table: Oxidation and Reduction Reactions

| Starting Material | Reagent(s) | Product | Reaction Type |

| 3-Bromo-1-methylpiperidine | H₂O₂ or m-CPBA | 3-Bromo-1-methylpiperidine N-oxide | Oxidation youtube.com |

| 3-Bromo-1-methylpiperidine | H₂, Pd/C or LiAlH₄ | 1-Methylpiperidine | Reduction (Dehalogenation) |

| (3R)-1-Methylpiperidin-3-ol | Chromium trioxide | (3R)-1-Methylpiperidin-3-one | Oxidation |

| (3R)-1-Methylpiperidin-3-ol | Lithium aluminum hydride | (3R)-1-Methylpiperidine | Reduction |

Stereochemical Investigations and Conformational Analysis of 3 Bromo 1 Methylpiperidine Hydrobromide

Elucidation of Absolute and Relative Stereochemistry

3-Bromo-1-methylpiperidine (B1394504) possesses a stereocenter at the C3 position, where the bromine atom is attached. The presence of this chiral center means the compound can exist as a pair of enantiomers, (R)-3-Bromo-1-methylpiperidine and (S)-3-Bromo-1-methylpiperidine. Commercially available 3-Bromo-1-methylpiperidine Hydrobromide is typically supplied as a racemic mixture.

The relative stereochemistry describes the spatial relationship between the substituents on the ring, specifically the C3-bromine atom and the N1-methyl group. This relationship is typically described as cis or trans, referring to whether the substituents are on the same or opposite sides of the ring's average plane. The determination of this relative arrangement relies heavily on spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR). The coupling constants (³J values) between protons on adjacent carbons can help establish their dihedral angles and thus distinguish between axial and equatorial positions of the substituents, which in turn defines the cis/trans isomerism.

For a definitive determination of the absolute stereochemistry of a single enantiomer, X-ray crystallography of a suitable single crystal would be required. Alternatively, chiral chromatography can be used to separate the enantiomers, whose absolute configurations could then be assigned through comparison with standards or by chiroptical methods like circular dichroism.

Conformational Analysis of the N-Methylpiperidine Ring System

The six-membered piperidine (B6355638) ring is not planar and, much like cyclohexane (B81311), adopts several conformations to minimize steric and torsional strain. pdx.edu The hydrobromide salt form ensures the nitrogen atom is protonated and tetracoordinate. researchgate.net

The N-methylpiperidine ring system primarily exists in a low-energy chair conformation. rsc.org Other conformations, such as the boat and twist-boat, are significantly higher in energy due to increased torsional strain and unfavorable non-bonded interactions (e.g., "flagpole" interactions in the boat form). The chair form can undergo a ring inversion process, converting one chair form into another. rsc.org During this inversion, all axial substituents become equatorial, and all equatorial substituents become axial. This process has a significant energy barrier and passes through high-energy half-chair and twist-boat intermediates. pdx.edursc.org Studies on the parent N-methylpiperidine have explored these dynamics, revealing coherent oscillatory motions between conformers on a sub-picosecond timescale upon excitation. rsc.org

In the hydrobromide salt, the piperidinium (B107235) cation's conformation is determined by the energetic preferences of the N-methyl group and the C3-bromine atom for either an axial or equatorial position. The larger N-methyl group has a strong preference for the equatorial position to avoid sterically unfavorable 1,3-diaxial interactions with the axial hydrogens at C3 and C5.

The conformational preference of the bromine atom at the C3 position is more complex, involving a balance of steric, electrostatic, and hyperconjugative effects. While sterics (as estimated by A-values in cyclohexane systems) favor the larger bromine atom in the more spacious equatorial position, electronic factors can counteract this preference. acs.orgnih.gov In protonated piperidines, a halogen at the C3 position can be stabilized in the axial orientation due to favorable electrostatic charge-dipole interactions between the positive charge on the nitrogen (N⁺-H) and the partial negative charge on the halogen. nih.govd-nb.info Furthermore, hyperconjugative interactions, such as electron donation from anti-periplanar C-H bonds into the σ* orbital of the C-Br bond, can also stabilize an axial conformer. d-nb.info The ultimate conformational equilibrium is a fine balance of these competing effects and is often influenced by the polarity of the solvent. nih.gov

Table 1: Factors Influencing the Conformational Preference of the Bromine Atom in this compound

| Factor | Favored Position for Bromine | Rationale |

|---|---|---|

| Steric Hindrance (Van der Waals Strain) | Equatorial | Minimizes 1,3-diaxial interactions with other axial hydrogens on the ring. pdx.edu |

| Electrostatic Interaction (Charge-Dipole) | Axial | A favorable interaction can occur between the positively charged nitrogen center and the electronegative bromine atom when it is in the axial position. nih.govd-nb.info |

| Hyperconjugation (Stereoelectronic Effect) | Axial | Stabilization can arise from electron donation from axial C-H bonds into the low-lying C-Br σ* antibonding orbital. nih.govd-nb.info |

| Solvation Effects | Varies | Polar solvents can stabilize the conformer with the larger overall dipole moment, which can be either the axial or equatorial form depending on the molecule. nih.gov |

Dynamic Stereochemistry and Inversion Processes

The stereochemistry of this compound is dynamic due to the process of ring inversion. At room temperature, the two chair conformers (e.g., one with axial bromine and the other with equatorial bromine) rapidly interconvert. This equilibrium can be "frozen" at low temperatures for study by techniques like dynamic NMR.

In the corresponding free base (3-Bromo-1-methylpiperidine), a second dynamic process occurs: nitrogen inversion. The nitrogen atom rapidly inverts its pyramidal geometry, interconverting the axial and equatorial positions of the lone pair and the methyl group. However, in the hydrobromide salt, the nitrogen is protonated and becomes part of a more rigid ammonium (B1175870) group, which effectively halts this rapid nitrogen inversion. researchgate.net The remaining dynamic process is the slower ring flip.

Diastereoselective Control in Reactions Involving the Piperidine Ring

The pre-existing stereochemistry and conformational preferences of a substituted piperidine ring can exert significant control over the stereochemical outcome of subsequent reactions, a principle known as diastereoselective control. The piperidine scaffold serves as a template, directing incoming reagents to a specific face of the molecule. This is a critical strategy in the synthesis of complex molecules and pharmaceuticals containing the piperidine motif. usm.eduacs.orgnih.gov

Several types of reactions demonstrate this principle:

Cyclization Reactions: In aza-Prins cyclizations to form piperidine rings, the substrate can adopt a kinetically favorable chair-like transition state that directs the nucleophilic attack, thereby controlling the stereochemistry of the newly formed ring. usm.edu

N-Alkylation/Quaternization: The reaction of a substituted piperidine with an alkylating agent can proceed with high diastereoselectivity. The incoming alkyl group will preferentially attack from the less sterically hindered face of the nitrogen atom, an outcome dictated by the conformation of the piperidine ring and its existing substituents. researchgate.net

Ring Contractions: Photomediated ring contractions of piperidine derivatives have been shown to proceed with high diastereoselectivity. The stereochemistry of the final cyclopentane (B165970) product is determined by noncovalent interactions in the transition state that are governed by the conformation of the starting piperidine. nih.gov

Multicomponent Reactions: Complex one-pot syntheses can produce highly substituted piperidines with excellent diastereoselectivity by carefully controlling the sequence of bond formations around the ring. acs.org

Table 2: Examples of Diastereoselective Reactions on Piperidine Scaffolds

| Reaction Type | Description | Stereochemical Principle | Reference |

|---|---|---|---|

| aza-Prins Cyclization | An iminium ion is intercepted by a nucleophilic alkene to form a trisubstituted piperidine. | The reaction proceeds through a kinetically favored six-membered chair conformation, leading to stereoselective ring closure. | usm.edu |

| N-Benzylation | An N-alkylpiperidine is quaternized with a benzyl (B1604629) group. | The diastereoselectivity is controlled by the conformational equilibrium of the ring, which favors attack from either the axial or equatorial face. | researchgate.net |

| Photomediated Ring Contraction | A piperidine derivative undergoes a Norrish Type II reaction to form a substituted aminocyclopentane. | The diastereoselective formation of the cis-disposed product is guided by π-stacking and H-bonding in the Mannich-type ring closure transition state. | nih.gov |

| Four-Component Synthesis | An aldehyde, nitroalkene, and other nucleophiles are combined in one pot to form a highly substituted piperidine. | The reaction sequence, mediated by chiral catalysts and Lewis acids, controls the five contiguous stereocenters in both a relative and absolute sense. | acs.org |

Advanced Spectroscopic and Structural Elucidation of 3 Bromo 1 Methylpiperidine Hydrobromide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is an indispensable tool for determining the molecular structure of organic compounds in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and stereochemistry of atoms within a molecule.

Detailed ¹H and ¹³C NMR Chemical Shift Assignments

In ¹³C NMR, the carbon atom attached to the bromine (C3) would be significantly shifted downfield compared to a typical alkane carbon. For comparison, in 1-bromo-2-methylpropane, the carbon bearing the bromine atom appears at approximately 43 ppm. cardiff.ac.uk The carbons adjacent to the nitrogen (C2 and C6) and the N-methyl carbon would also have characteristic chemical shifts.

A hypothetical data table for the predicted chemical shifts is presented below.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts for 3-Bromo-1-methylpiperidine (B1394504) Hydrobromide

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| N-CH₃ | 2.3 - 2.8 (s) | 42 - 47 |

| H2 | 2.5 - 3.5 (m) | 55 - 65 |

| H3 | 3.8 - 4.5 (m) | 45 - 55 |

| H4 | 1.8 - 2.5 (m) | 25 - 35 |

| H5 | 1.6 - 2.2 (m) | 20 - 30 |

| H6 | 2.5 - 3.5 (m) | 55 - 65 |

Note: These are predicted values based on analogous structures and have not been experimentally verified for 3-Bromo-1-methylpiperidine Hydrobromide. s = singlet, m = multiplet.

Application of 2D NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for unambiguously assigning ¹H and ¹³C signals and for elucidating the detailed structure and stereochemistry of a molecule.

COSY (Correlation Spectroscopy): A COSY experiment would reveal the scalar coupling network between protons. Cross-peaks would be expected between adjacent protons in the piperidine (B6355638) ring, confirming the connectivity from H2 through H6. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would allow for the definitive assignment of each proton signal to its corresponding carbon atom in the piperidine ring and the N-methyl group. mdpi.com

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about the spatial proximity of protons. This technique would be critical in determining the stereochemistry at the C3 position, indicating whether the bromine atom is in an axial or equatorial position by observing the through-space interactions of H3 with other protons in the ring.

High-Resolution Mass Spectrometry (HRMS) for Precise Molecular Mass Determination and Fragmentation Pathway Analysis

High-resolution mass spectrometry provides a highly accurate measurement of the molecular mass, allowing for the determination of the elemental composition of a molecule. For 3-bromo-1-methylpiperidine, the monoisotopic mass is predicted to be 177.0153 Da for the free base. uni.lu The presence of bromine, with its two major isotopes (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio, would result in a characteristic isotopic pattern for the molecular ion in the mass spectrum, with two peaks of nearly equal intensity separated by two mass units. raco.cat

The fragmentation of 3-bromo-1-methylpiperidine under mass spectrometry conditions would likely involve the loss of the bromine atom or cleavage of the piperidine ring. The hydrobromide salt itself has a molecular weight of approximately 258.98 g/mol . cymitquimica.comchemspider.com

Interactive Data Table: Predicted HRMS Data for the 3-Bromo-1-methylpiperidine Cation

| Adduct | m/z (Predicted) |

| [M+H]⁺ | 178.02258 |

| [M+Na]⁺ | 200.00452 |

| [M]⁺ | 177.01475 |

Data sourced from predicted values on PubChem. uni.lu M represents the free base C₆H₁₂BrN.

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are used to probe the vibrational modes of a molecule, providing information about the functional groups present. For this compound, the IR spectrum would be expected to show characteristic absorptions for C-H stretching and bending vibrations of the alkane and N-methyl groups. The C-Br stretching vibration typically appears in the fingerprint region of the spectrum, generally between 500 and 600 cm⁻¹. docbrown.info The presence of the hydrobromide salt would likely result in a broad absorption band in the region of 2400-2700 cm⁻¹ due to the N-H⁺ stretch of the protonated piperidinium (B107235) ion.

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. While a specific crystal structure for this compound has not been reported in the searched literature, the principles of crystal packing and intermolecular interactions can be discussed based on related structures.

Precise Determination of Bond Lengths, Bond Angles, and Dihedral Angles

The geometry of the 3-Bromo-1-methylpiperidine cation, the active component of the hydrobromide salt, is characterized by a chair conformation of the piperidine ring, which is the most stable arrangement for such six-membered heterocyclic systems. The presence of the bromine atom at the 3-position and the methyl group on the nitrogen atom introduces specific stereochemical considerations.

Detailed research findings from theoretical studies, such as those employing G3MP2 and B3LYP methods, on N-protonated 3-bromopiperidine (B33930) offer significant insights. nih.gov These computational analyses indicate a preference for the axial conformation of the bromine substituent. This preference is attributed to a combination of hyperconjugative interactions and electrostatic forces within the molecule. The electrostatic attraction between the axial bromine atom and the axial hydrogen on the protonated nitrogen atom plays a significant role in stabilizing this conformation over the equatorial form. nih.gov

While experimentally determined values for this compound are not available, the following tables present representative data for bond lengths, bond angles, and dihedral angles. These values are based on the crystal structure of the closely related 3-Methylpiperidinium bromide and theoretical calculations on 3-bromopiperidinium cations. nih.gov They serve to provide an accurate approximation of the molecular geometry.

Interactive Data Table: Representative Bond Lengths

| Atom 1 | Atom 2 | Bond Length (Å) | Data Source |

| C3 | Br | ~1.95 | Theoretical Calculation |

| N1 | C1 (methyl) | ~1.49 | Analogous Crystal Structure |

| N1 | C2 | ~1.51 | Analogous Crystal Structure |

| N1 | C6 | ~1.51 | Analogous Crystal Structure |

| C2 | C3 | ~1.53 | Analogous Crystal Structure |

| C3 | C4 | ~1.53 | Analogous Crystal Structure |

| C4 | C5 | ~1.52 | Analogous Crystal Structure |

| C5 | C6 | ~1.52 | Analogous Crystal Structure |

Interactive Data Table: Representative Bond Angles

| Atom 1 | Atom 2 | Atom 3 | Bond Angle (°) | Data Source |

| C2 | N1 | C6 | ~112 | Analogous Crystal Structure |

| C1 | N1 | C2 | ~110 | Analogous Crystal Structure |

| N1 | C2 | C3 | ~110 | Analogous Crystal Structure |

| C2 | C3 | C4 | ~111 | Analogous Crystal Structure |

| Br | C3 | C2 | ~110 | Theoretical Calculation |

| Br | C3 | C4 | ~110 | Theoretical Calculation |

| C3 | C4 | C5 | ~111 | Analogous Crystal Structure |

| C4 | C5 | C6 | ~111 | Analogous Crystal Structure |

| N1 | C6 | C5 | ~110 | Analogous Crystal Structure |

Interactive Data Table: Representative Dihedral Angles

The chair conformation of the piperidine ring is defined by its dihedral angles. For the 3-bromo-1-methylpiperidinium cation, the dihedral angles are expected to be close to the ideal values for a cyclohexane (B81311) chair, with some distortion due to the heteroatom and substituents.

| Atom 1 | Atom 2 | Atom 3 | Atom 4 | Dihedral Angle (°) | Data Source |

| C6 | N1 | C2 | C3 | ~55 | Analogous Crystal Structure |

| N1 | C2 | C3 | C4 | ~-54 | Analogous Crystal Structure |

| C2 | C3 | C4 | C5 | ~54 | Analogous Crystal Structure |

| C3 | C4 | C5 | C6 | ~-55 | Analogous Crystal Structure |

| C4 | C5 | C6 | N1 | ~56 | Analogous Crystal Structure |

| C5 | C6 | N1 | C2 | ~-56 | Analogous Crystal Structure |

It is important to reiterate that these values are approximations based on related structures and theoretical models. An experimental single-crystal X-ray diffraction analysis of this compound would be required for definitive, high-precision structural data.

Theoretical and Computational Chemistry Studies on 3 Bromo 1 Methylpiperidine Hydrobromide

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the electronic behavior of a molecule, which in turn governs its chemical reactivity.

Density Functional Theory (DFT) is a computational method used to investigate the electronic structure of many-body systems. It is employed to determine the distribution of electrons in a molecule and the energies of its molecular orbitals, particularly the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter for assessing a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive, as it requires less energy to excite an electron to a higher energy state. For instance, in a study on 3-bromo-2-hydroxypyridine, DFT calculations were used to determine the HOMO-LUMO gap to understand its reactivity. nih.gov For 3-Bromo-1-methylpiperidine (B1394504), the HOMO would likely be localized on the bromine and nitrogen atoms due to their lone pairs of electrons, while the LUMO would be associated with the antibonding C-Br orbital. The precise energy values and distribution would be calculated to predict its reactivity profile.

Table 1: Hypothetical DFT-Calculated Electronic Properties This table illustrates the typical data generated from DFT calculations for a molecule like 3-Bromo-1-methylpiperidine.

| Parameter | Calculated Value (Illustrative) | Significance |

|---|---|---|

| Energy of HOMO | -6.5 eV | Indicates the energy of the outermost electrons; relates to the ability to donate electrons. |

| Energy of LUMO | -0.8 eV | Indicates the energy of the lowest empty orbital; relates to the ability to accept electrons. |

| HOMO-LUMO Gap | 5.7 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Dipole Moment | 2.1 D | Measures the overall polarity of the molecule, influencing its solubility and intermolecular interactions. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for predicting the reactive sites of a molecule for electrophilic and nucleophilic attack. nih.gov The MEP map illustrates the charge distribution on the molecule's surface, with different colors representing varying electrostatic potentials.

Negative Regions (Red/Yellow): These areas are rich in electrons and are susceptible to electrophilic attack. In 3-Bromo-1-methylpiperidine, such regions would be expected around the nitrogen atom due to its lone pair.

Positive Regions (Blue): These areas are electron-deficient and are prone to nucleophilic attack. A significant positive region, often called a "sigma-hole" (σ-hole), is typically found on the bromine atom along the extension of the C-Br bond. researchgate.net This positive potential arises from the anisotropic distribution of electron density around the covalently bonded bromine. researchgate.net The hydrogen atoms of the piperidine (B6355638) ring would also exhibit positive potential.

This analysis helps in understanding how the molecule would interact with other reagents; for example, the bromine's σ-hole makes it a potential halogen bond donor.

Conformational Analysis and Energy Minimization Studies

The piperidine ring is not planar and can exist in various conformations, primarily the "chair" and "boat" forms. Conformational analysis involves mapping the potential energy of the molecule as a function of its bond rotations to identify the most stable three-dimensional structures.

Energy minimization studies would be performed on 3-Bromo-1-methylpiperidine to determine its preferred conformation. For a substituted piperidine, the chair conformation is generally the most stable. The substituents (the bromine atom and the methyl group) can occupy either axial or equatorial positions. Computational calculations would reveal the energy difference between these conformers. Typically, bulky substituents prefer the equatorial position to minimize steric hindrance. Therefore, the most stable conformer would likely have both the 3-bromo and 1-methyl groups in equatorial or pseudo-equatorial positions. A potential energy surface scan, similar to methods used for other heterocyclic compounds, could map the energy changes during ring inversion and identify the lowest energy conformer. nih.gov

Reaction Pathway Modeling and Transition State Characterization

Computational chemistry can model the entire course of a chemical reaction, providing a detailed mechanistic understanding. For 3-Bromo-1-methylpiperidine, a common reaction is nucleophilic substitution, where the bromide ion is replaced by a nucleophile.

Reaction pathway modeling would involve:

Identifying Reactants and Products: Defining the starting molecule and the expected product of the substitution.

Locating the Transition State (TS): The transition state is the highest energy point along the reaction coordinate. Computational methods are used to find the geometry and energy of this unstable species. The energy of the TS determines the activation energy of the reaction.

Calculating Activation Energy: The difference in energy between the reactants and the transition state provides the activation barrier, which is crucial for predicting the reaction rate according to Transition State Theory (TST). escholarship.org

These models can clarify whether the substitution reaction proceeds via an S(_N)1 or S(_N)2 mechanism and how the piperidine ring structure influences the reaction's feasibility and stereochemistry.

Prediction of Spectroscopic Parameters (e.g., NMR Chemical Shifts)

Computational methods, particularly DFT, can accurately predict various spectroscopic properties, including Nuclear Magnetic Resonance (NMR) chemical shifts. mdpi.com By calculating the magnetic shielding around each nucleus (¹H and ¹³C) in the molecule's optimized geometry, a theoretical NMR spectrum can be generated.

These predicted spectra are invaluable for:

Structure Verification: Comparing the predicted chemical shifts with experimental data helps confirm the chemical structure and the assignment of signals. mdpi.com

Conformational Studies: NMR parameters are sensitive to the molecule's conformation. By comparing experimental NMR data with spectra predicted for different conformers (e.g., axial vs. equatorial bromine), the dominant conformation in solution can be identified.

Table 2: Illustrative Predicted vs. Experimental ¹H NMR Chemical Shifts This table demonstrates how predicted NMR data is used to assign experimental signals for a molecule like 3-Bromo-1-methylpiperidine. Values are hypothetical.

| Proton | Predicted Chemical Shift (ppm) | Experimental Chemical Shift (ppm) | Assignment |

|---|---|---|---|

| H attached to C-Br | 4.15 | 4.12 | Methine proton at the bromine-substituted carbon. |

| N-CH₃ | 2.35 | 2.33 | Protons of the N-methyl group. |

| Ring Protons (axial) | 1.60 - 1.95 | 1.65 - 1.90 | Axial protons on the piperidine ring. |

| Ring Protons (equatorial) | 2.50 - 2.90 | 2.55 - 2.85 | Equatorial protons on the piperidine ring. |

Molecular Dynamics Simulations for Dynamic Behavior

While quantum mechanics is ideal for studying static electronic properties, Molecular Dynamics (MD) simulations are used to model the physical movements of atoms and molecules over time. nih.gov An MD simulation solves Newton's equations of motion for a system of interacting particles, providing a trajectory that reveals the molecule's dynamic behavior.

For 3-Bromo-1-methylpiperidine Hydrobromide, MD simulations could be used to:

Analyze Conformational Dynamics: Observe transitions between different chair and boat conformations of the piperidine ring in a solvent environment.

Study Solvation: Model how water or other solvent molecules arrange themselves around the compound and interact with the bromide and methylpiperdinium ions.

Simulate Interactions: If the molecule is studied as a ligand, MD simulations can explore its binding to a biological target, like a protein receptor, calculating properties such as binding free energy and identifying key intermolecular interactions (e.g., hydrogen bonds, halogen bonds). mdpi.com Studies on related piperidine derivatives often use MD to understand their binding modes and affinities. tandfonline.comresearchgate.net

Applications of 3 Bromo 1 Methylpiperidine Hydrobromide As a Versatile Synthetic Intermediate

Precursor in the Synthesis of Diverse Substituted Piperidine (B6355638) Derivatives

The carbon-bromine bond at the C-3 position of the piperidine ring is the key to the synthetic utility of 3-Bromo-1-methylpiperidine (B1394504). This bond can be readily cleaved and replaced, providing a gateway to a multitude of substituted piperidine analogues.

While the nitrogen atom in 3-Bromo-1-methylpiperidine is already substituted with a methyl group, the true value of this reagent lies in its ability to facilitate complex substitutions at the C-3 position, leading to intricately functionalized piperidine scaffolds. The N-methyl group provides a stable, simple substitution pattern that is often found in bioactive molecules. Synthetic strategies focus on leveraging the C-3 bromine to introduce complexity and build molecules with desired steric and electronic properties. This approach is fundamental in creating libraries of compounds for drug discovery, where modifications around the piperidine core are systematically explored to optimize biological activity.

The bromine atom serves as an excellent leaving group in nucleophilic substitution reactions and is a key participant in modern cross-coupling chemistry. These two pathways allow for the introduction of a vast array of functional groups at the 3-position of the piperidine ring.

Bromine Displacement Reactions: A more reactive halogen can displace a less reactive halogen from a halide solution. This principle of halogen displacement is a cornerstone of substitution chemistry. In the context of 3-Bromo-1-methylpiperidine, the bromine atom can be replaced by a variety of nucleophiles. This allows for the direct installation of functionalities such as cyano, azido, alkoxy, and amino groups, thereby creating a new family of substituted piperidines from a single precursor.

Cross-Coupling Reactions: Palladium-catalyzed cross-coupling reactions have revolutionized organic synthesis. 3-Bromo-1-methylpiperidine is an ideal substrate for such transformations. Reactions like the Suzuki-Miyaura coupling (with boronic acids), Stille coupling (with organostannanes), and Heck coupling (with alkenes) enable the formation of new carbon-carbon bonds. This methodology is powerful for attaching aryl, heteroaryl, or vinyl groups to the piperidine scaffold, significantly increasing molecular complexity. These reactions are generally characterized by their mild conditions and high functional group tolerance.

Table 1: Potential Transformations of 3-Bromo-1-methylpiperidine

| Reaction Type | Reagent/Catalyst System | Resulting Functionality at C-3 |

|---|---|---|

| Nucleophilic Substitution | NaCN | Cyano (-CN) |

| Nucleophilic Substitution | NaN3 | Azido (-N3) |

| Nucleophilic Substitution | NaOR | Alkoxy (-OR) |

| Suzuki-Miyaura Coupling | Ar-B(OH)2, Pd catalyst, Base | Aryl (-Ar) |

| Stille Coupling | R-Sn(Bu)3, Pd catalyst | Alkyl/Aryl/Vinyl (-R) |

| Heck Coupling | Alkene, Pd catalyst, Base | Alkenyl |

Building Block for Fused and Bridged Heterocyclic Systems

The reactivity of the 3-bromo position can be exploited to construct more rigid and conformationally constrained molecular architectures, such as fused and bridged heterocyclic systems. In these syntheses, 3-Bromo-1-methylpiperidine acts as a foundational scaffold upon which additional rings are built.

A common strategy involves a two-step process:

Functionalization: A nucleophilic substitution or cross-coupling reaction is first performed to introduce a new functional group at the C-3 position. This new group is chosen to contain a reactive site.

Intramolecular Cyclization: The newly introduced group then reacts with another part of the molecule, often the piperidine nitrogen (after demethylation) or a substituent placed elsewhere on the ring, to form a new ring.

This approach allows for the creation of bicyclic systems where the piperidine ring is fused to another ring (e.g., forming indolizidine or quinolizidine cores) or bridged systems where a new chain of atoms connects two non-adjacent positions of the piperidine ring. Such rigid structures are of great interest in drug design as they reduce the conformational flexibility of the molecule, which can lead to higher binding affinity and selectivity for biological targets.

Role in the Stereoselective Synthesis of Complex Polycyclic Alkaloid Analogues

The piperidine skeleton is a recurring feature in a large class of natural products known as alkaloids, many of which possess significant biological activity. The synthesis of these complex molecules, particularly as single enantiomers, is a major focus of modern organic chemistry.

3-Bromo-1-methylpiperidine, when used in its enantiomerically pure form (either (R)- or (S)-), becomes a valuable chiral building block for the stereoselective synthesis of alkaloids and their analogues. By starting with a defined stereocenter at the C-3 position, chemists can control the stereochemical outcome of subsequent reactions, ultimately leading to the desired stereoisomer of the final polycyclic product. The synthesis of spiro[indolizidine-1,3'-oxindole] alkaloids, for example, relies on the precise construction of a tetracyclic framework where a piperidine-like ring is fused and arranged in a specific three-dimensional orientation mdpi.com. The use of precursors like 3-Bromo-1-methylpiperidine allows for the methodical assembly of such complex natural product scaffolds.

Table 2: Alkaloid Families Featuring the Piperidine Moiety

| Alkaloid Class | Core Structure Example | Significance |

|---|---|---|

| Indolizidine Alkaloids | Indolizidine | Found in various plants and animals, often with neurotoxic properties. |

| Quinolizidine Alkaloids | Quinolizidine | Present in legumes, known for their diverse biological activities. |

| Piperidine Alkaloids | Lobeline, Piperine | Exhibit a wide range of pharmacological effects, from respiratory stimulants to insecticides. |

| Spirooxindole Alkaloids | Spirotryprostatin | Often display potent anticancer and antimitotic activity. mdpi.com |

Development of Novel Organocatalysts and Ligands Incorporating the Piperidine Scaffold

The development of new catalysts and ligands is crucial for advancing chemical synthesis. The rigid, well-defined structure of the piperidine ring makes it an attractive scaffold for designing new chiral ligands for transition-metal catalysis or for use as organocatalysts.

By chemically modifying 3-Bromo-1-methylpiperidine, researchers can introduce moieties capable of coordinating to metal centers (e.g., phosphines, amines, or oxazolines). If an enantiomerically pure starting material is used, the resulting ligand will be chiral, which can be used to induce asymmetry in chemical reactions (asymmetric catalysis). Similarly, functional groups that can participate in catalysis (e.g., thioureas, prolinamides) can be appended to the piperidine ring to create novel organocatalysts. The N-methyl group and the substituent at the 3-position play a critical role in defining the steric environment around the catalytic center, influencing the efficiency and stereoselectivity of the catalyzed reaction.

Chemical Stability and Degradation Pathways of 3 Bromo 1 Methylpiperidine Hydrobromide

Hydrolytic Stability and Mechanisms in Acidic and Basic Media

The hydrolytic degradation of 3-Bromo-1-methylpiperidine (B1394504) Hydrobromide involves the cleavage of the carbon-bromine bond and is influenced by the pH of the medium.

In basic media , the hydrolysis is expected to be more facile. The hydroxide (B78521) ion (OH⁻) is a stronger nucleophile than water and can directly displace the bromide ion in an SN2 reaction. Additionally, at a sufficiently high pH, elimination reactions (E2) can compete with substitution, leading to the formation of an unsaturated piperidine (B6355638) derivative, 1-methyl-1,2,3,4-tetrahydropyridine (B14617747) or 1-methyl-1,2,5,6-tetrahydropyridine, and hydrobromic acid. The general mechanism for base-catalyzed hydrolysis of similar compounds suggests that harsh conditions, such as strong base and heat, are often required to facilitate the reaction. youtube.com

Table 1: Predicted Hydrolytic Degradation Products of 3-Bromo-1-methylpiperidine Hydrobromide

| Condition | Primary Degradation Pathway | Major Products |

| Acidic (H₃O⁺) | Nucleophilic Substitution (SN1/SN2) | 1-Methylpiperidin-3-ol, Hydrobromic acid |

| Basic (OH⁻) | Nucleophilic Substitution (SN2) | 1-Methylpiperidin-3-ol, Sodium Bromide |

| Basic (strong, heat) | Elimination (E2) | 1-Methyl-1,2,3,4-tetrahydropyridine, 1-Methyl-1,2,5,6-tetrahydropyridine, Water, Sodium Bromide |

Photochemical Degradation Pathways and Products

The photochemical degradation of this compound is anticipated to be initiated by the absorption of ultraviolet (UV) radiation. The C-Br bond is the most likely chromophore to absorb UV light, leading to its homolytic cleavage. This process would generate a piperidinyl radical and a bromine radical.

The subsequent reactions of these radicals can lead to a variety of degradation products. The piperidinyl radical can undergo several transformations:

Hydrogen abstraction: The radical can abstract a hydrogen atom from the solvent or another organic molecule to form 1-methylpiperidine (B42303).

Dimerization: Two piperidinyl radicals can combine to form a dimer.

Reaction with oxygen: In the presence of oxygen, the radical can form a peroxyl radical, which can then initiate a cascade of oxidative degradation reactions, leading to the formation of hydroxylated and carbonylated products.

The bromine radical can recombine with another bromine radical to form molecular bromine (Br₂) or react with other organic species.

Table 2: Plausible Photochemical Degradation Products of this compound

| Initiation Step | Intermediate Species | Potential Final Products |

| Homolytic cleavage of C-Br bond | 1-Methyl-3-piperidinyl radical, Bromine radical | 1-Methylpiperidine, Dimeric piperidine species, Brominated solvent adducts, Oxidative degradation products (in the presence of O₂) |

Thermal Decomposition Processes and Associated Volatile Products

As a quaternary ammonium (B1175870) salt, the thermal decomposition of this compound is expected to proceed through mechanisms analogous to those of other piperidinium (B107235) salts. alfa-chemistry.com The decomposition is likely to involve the following key steps:

Hofmann Elimination: This is a common thermal degradation pathway for quaternary ammonium halides. In this process, a proton is abstracted from a β-carbon by the bromide ion, leading to the cleavage of the C-N bond and the formation of an alkene, a tertiary amine, and hydrobromic acid. For this compound, this would likely result in the ring-opening of the piperidine structure.

Nucleophilic Substitution: At elevated temperatures, the bromide ion can act as a nucleophile and attack one of the methyl groups on the nitrogen atom (demethylation) or a carbon atom in the piperidine ring, leading to the formation of methyl bromide and 3-bromopiperidine (B33930), or other substituted products.

The volatile products generated during thermal decomposition would therefore be expected to include methyl bromide, various unsaturated and ring-opened amines, and potentially hydrobromic acid. The pyrolysis of similar nitrogen-containing heterocyclic salts has been shown to produce a complex mixture of volatile compounds. researchgate.net

Table 3: Anticipated Volatile Products from Thermal Decomposition

| Decomposition Pathway | Anticipated Volatile Products |

| Hofmann Elimination | Ring-opened unsaturated amines, Hydrobromic acid |

| Nucleophilic Demethylation | Methyl bromide, 3-Bromopiperidine |

| Fragmentation | Smaller volatile amines and hydrocarbons |

Oxidative Degradation Mechanisms and Identification of Oxidation Products

The oxidative degradation of this compound can be initiated by various oxidizing agents, such as peroxides, ozone, or hydroxyl radicals. The tertiary amine and the carbon atoms adjacent to the nitrogen are particularly susceptible to oxidation.

Studies on the oxidation of N-protected piperidines suggest that the reaction can proceed via the formation of an N-acyliminium ion intermediate. nih.gov In the case of 3-Bromo-1-methylpiperidine, oxidation could lead to the formation of an iminium ion at the nitrogen, or oxidation at the carbon atoms of the piperidine ring.

Potential oxidation products include:

N-oxide: Oxidation at the nitrogen atom would yield 3-Bromo-1-methylpiperidine N-oxide.

Lactams: Oxidation of the carbon atom alpha to the nitrogen can lead to the formation of a lactam, such as 3-bromo-1-methylpiperidin-2-one.

Hydroxylated derivatives: Oxidation can introduce hydroxyl groups onto the piperidine ring.

Ring-opening products: Under harsh oxidative conditions, the piperidine ring can be cleaved, leading to the formation of various aliphatic amines and carboxylic acids.

The presence of the bromine atom may also influence the oxidative degradation pathway, potentially leading to the formation of brominated oxidation products.

Table 4: Potential Oxidation Products of this compound

| Oxidation Site | Intermediate | Potential Oxidation Products |

| Nitrogen Atom | - | 3-Bromo-1-methylpiperidine N-oxide |

| α-Carbon to Nitrogen | Iminium ion | 3-Bromo-1-methylpiperidin-2-one |

| Ring Carbons | Carbon-centered radicals | Hydroxylated piperidines, Ketopiperidines |

| Ring Cleavage | Various | Aliphatic amino acids, Aldehydes, Carboxylic acids |

Future Research Directions and Emerging Methodologies for 3 Bromo 1 Methylpiperidine Hydrobromide Chemistry

Development of Novel Asymmetric Synthetic Routes with High Atom Economy

The synthesis of enantiomerically pure 3-substituted piperidines, such as the chiral variants of 3-Bromo-1-methylpiperidine (B1394504), remains a significant challenge. Future research is geared towards developing catalytic asymmetric methods that not only provide high enantioselectivity but also adhere to the principles of green chemistry by maximizing atom economy.

Organocatalysis presents another powerful tool for the asymmetric synthesis of functionalized piperidines. nih.govrsc.org For instance, a three-step, one-pot procedure using an organocatalyst can produce C2-functionalized piperazines and morpholines, and similar principles can be adapted for piperidines. nih.gov Furthermore, methods utilizing exocyclic chirality to induce stereocontrol in condensation reactions have shown potential for producing enantiopure piperidines with complete chirality retention. rsc.org Other strategies, such as those employing the nitro-Mannich reaction, can create multiple contiguous stereocenters with high diastereoselectivity, which upon reductive cyclization, yield stereochemically pure piperidines. researchgate.net

The key to advancing the synthesis of chiral 3-Bromo-1-methylpiperidine lies in the design of new catalysts and reaction pathways that avoid stoichiometric chiral auxiliaries and minimize waste-generating protection/deprotection steps.

Table 1: Emerging Asymmetric Synthetic Routes for 3-Substituted Piperidines

| Method | Catalyst/Key Reagent | Key Features | Potential for 3-Bromo-1-methylpiperidine | Reference |

|---|---|---|---|---|

| Asymmetric Reductive Heck Reaction | Rhodium complex with a chiral ligand | High yield and enantioselectivity; broad functional group tolerance. | Applicable for introducing aryl or vinyl groups at C3 before bromination. | nih.govacs.org |

| Organocatalytic α-functionalization | Chiral organocatalysts (e.g., proline derivatives) | Metal-free; potential for one-pot procedures. | Adaptable for creating a chiral center prior to ring formation or functionalization. | nih.gov |

| Nitro-Mannich Reaction | Chiral base or catalyst | Creates multiple contiguous stereocenters with high diastereoselectivity. | Could establish stereochemistry at C2, C3, and C4 before bromination at C3. | researchgate.net |

| Exocyclic Chirality Induced Condensation | Chiral amines | Complete chirality retention from starting material. | Useful if starting from a chiral precursor to build the piperidine (B6355638) ring. | rsc.org |

Exploration of C-H Functionalization Approaches at the Piperidine Ring

Direct C-H functionalization is a powerful strategy for modifying existing molecular scaffolds, offering a more efficient alternative to de novo synthesis. For the piperidine ring in 3-Bromo-1-methylpiperidine, C-H functionalization could enable the introduction of additional substituents, leading to novel derivatives. However, the reactivity of C-H bonds on the piperidine ring is not uniform.

The C-H bonds at the C2 and C6 positions, alpha to the nitrogen, are generally more activated due to the stabilization of a potential positive charge during the reaction by the nitrogen atom. nih.gov In contrast, the C-H bond at the C3 position is electronically deactivated due to the inductive electron-withdrawing effect of the nitrogen. nih.gov This makes direct functionalization at C3, adjacent to the existing bromine atom, particularly challenging.

Recent research has focused on developing catalytic systems that can overcome these intrinsic reactivity patterns. Rhodium-catalyzed C-H insertion reactions using donor/acceptor carbenes have demonstrated site-selectivity that can be controlled by the choice of catalyst and the nitrogen-protecting group. nih.gov For example, specific rhodium catalysts can direct functionalization to the C2 or C4 positions. nih.gov An indirect approach for C3 functionalization involves the asymmetric cyclopropanation of a tetrahydropyridine (B1245486) intermediate, followed by a reductive and stereoselective ring-opening of the cyclopropane. nih.gov

Palladium-catalyzed C-H arylation is another promising avenue. By using specifically designed directing groups attached to the piperidine nitrogen or at other positions, it is possible to achieve regioselective arylation at positions that are typically less reactive, such as C4. acs.org Furthermore, photoredox catalysis has emerged as a potent method for the C-H arylation of the α-amino position in piperidines with high diastereoselectivity. chemrxiv.org

For 3-Bromo-1-methylpiperidine, future research could explore the use of directing groups to achieve C-H functionalization at the C4, C5, or C6 positions, creating highly substituted piperidine scaffolds. Overcoming the challenge of direct C3 functionalization without disturbing the bromo-substituent remains a significant but valuable goal.

Table 2: Strategies for C-H Functionalization of the Piperidine Ring

| Position | Reactivity Challenge | Emerging Strategy | Catalyst/Reagent Example | Reference |

|---|---|---|---|---|

| C2 | Electronically activated, but regioselectivity can be an issue. | Photoredox-catalyzed C-H arylation. | Iridium photocatalyst (e.g., Ir(ppy)3) | chemrxiv.org |

| C3 | Electronically deactivated by the inductive effect of nitrogen. | Indirectly via cyclopropanation of a tetrahydropyridine followed by ring-opening. | Rhodium catalyst for cyclopropanation. | nih.gov |

| C4 | Less reactive than C2. | Directing group-assisted, palladium-catalyzed C-H arylation. | Pd(OAc)2 with an anthranilic acid-derived directing group. | acs.org |

Integration with Machine Learning for Reaction Prediction and Optimization

The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis by enabling faster and more efficient reaction development. For a compound like 3-Bromo-1-methylpiperidine Hydrobromide, ML can be applied to predict optimal reaction conditions, suggest novel synthetic routes, and accelerate the discovery of new derivatives.

Bayesian optimization is a powerful ML technique particularly suited for optimizing chemical reactions where experiments are costly and time-consuming. chimia.chresearchgate.netacs.org By building a statistical model of the reaction landscape from a small number of initial experiments, a Bayesian algorithm can intelligently suggest the next set of conditions to maximize a target objective, such as yield or selectivity. chimia.chrsc.org This approach has been shown to outperform human decision-making in efficiency and consistency. researchgate.net For the synthesis of 3-Bromo-1-methylpiperidine, Bayesian optimization could be used to fine-tune variables like catalyst loading, temperature, solvent composition, and reaction time to maximize yield and minimize impurities.